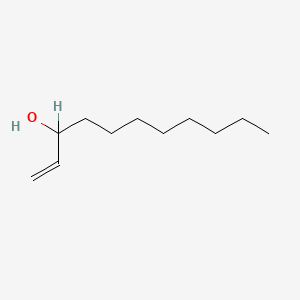

Undec-1-en-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Undec-1-en-3-ol is a natural product found in Tussilago farfara with data available.

Applications De Recherche Scientifique

Applications in Fragrance Chemistry

1. Fragrance Component

Undec-1-en-3-ol is utilized as a fragrance ingredient due to its pleasant odor profile. It is often incorporated into perfumes and cosmetic products to impart floral and fruity notes. Research indicates that it can enhance the complexity of fragrance formulations, making it a valuable asset in the cosmetic industry .

2. Synthesis of Fragrance Compounds

The compound serves as a precursor in the synthesis of various aroma compounds through reactions such as oxidation and esterification. For instance, it can be converted into undecylenic acid, which is also used in fragrances and has antimicrobial properties .

Agricultural Applications

1. Allelopathic Effects

Recent studies have explored the allelopathic potential of this compound. It has been shown to influence seed germination and seedling growth in various plant species. For example, research demonstrated that increasing concentrations of this compound could inhibit germination rates and biomass accumulation in certain weeds, suggesting its potential as a natural herbicide .

Table 1: Allelopathic Effects of this compound

| Concentration (μL/mL) | Brassica napus | Brassica rapa | Digitaria sanguinalis | Lolium multiflorum |

|---|---|---|---|---|

| 0.5 | -0.089 | -0.051 | -0.040 | 0.015 |

| 1 | -0.089 | -0.038 | -0.121 | -0.043 |

| 2 | -0.099 | -0.053 | -0.287 | -0.699 |

| 4 | -0.161 | -0.253 | -0.323 | -0.752 |

| 8 | -0.244 | -0.497 | -0.775 | -0.784 |

This table illustrates the negative impact of this compound on germination rates across different plant species at varying concentrations .

Pharmaceutical Applications

1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for pharmaceutical applications, particularly in developing topical formulations for skin infections . Its effectiveness against bacteria and fungi highlights its potential as an active ingredient in antimicrobial creams and ointments.

2. Kinetic Resolution

In asymmetric synthesis, this compound can undergo kinetic resolution to produce chiral alcohols, which are valuable in the pharmaceutical industry for synthesizing enantiomerically pure compounds . This process enhances the compound's utility in drug development.

Case Studies

Case Study 1: Use in Cosmetic Formulations

A study on cosmetic formulations incorporating this compound revealed that products containing this compound exhibited improved sensory properties and consumer acceptance due to its unique scent profile . The findings suggest that its inclusion can enhance product appeal.

Case Study 2: Herbicidal Potential

Research focusing on the herbicidal effects of this compound showed significant inhibition of weed growth in controlled experiments, indicating its potential application as a natural herbicide alternative in sustainable agriculture practices .

Propriétés

Numéro CAS |

35329-42-1 |

|---|---|

Formule moléculaire |

C11H22O |

Poids moléculaire |

170.29 g/mol |

Nom IUPAC |

undec-1-en-3-ol |

InChI |

InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11-12H,2-3,5-10H2,1H3 |

Clé InChI |

NAOMHUDQUVEWEF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C=C)O |

SMILES canonique |

CCCCCCCCC(C=C)O |

Key on ui other cas no. |

35329-42-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.